Diethylsilane - 542-91-6

Diethylsilane

Catalog Number: EVT-334837
CAS Number: 542-91-6
Molecular Formula: C4H10Si
Molecular Weight: 86.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diethylsilane (DES), with the chemical formula (C₂H₅)₂SiH₂, is an organosilicon compound classified as an alkylsilane. [] It is a volatile liquid at room temperature, making it suitable for various vapor deposition techniques. [, , ] Diethylsilane is often preferred over silane due to its reduced toxicity and flammability. [] It has emerged as a significant precursor for the deposition of silicon-based materials, particularly silicon carbide (SiC) and silicon dioxide (SiO₂), which are crucial in the microelectronics industry. [, , , ]

Synthesis Analysis

While specific synthesis methods for diethylsilane are not extensively detailed in the reviewed literature, its production often involves the reaction of silicon tetrachloride (SiCl₄) with ethylmagnesium bromide (C₂H₅MgBr), a Grignard reagent. [] This reaction typically produces a mixture of alkylchlorosilanes, including diethyldichlorosilane. [] Subsequent reduction of diethyldichlorosilane using lithium aluminum hydride (LiAlH₄) yields diethylsilane. []

Molecular Structure Analysis
  • Dissociative Chemisorption: DES adsorbs dissociatively on silicon surfaces, forming Si-CH₂CH₃ (ethyl) and Si-H surface species. [, , , , ] This reaction is crucial for the deposition of SiC and Si from DES precursors. [, ]
  • β-Hydride Elimination: Upon thermal annealing, the adsorbed ethyl groups on silicon surfaces decompose via β-hydride elimination, producing ethylene (C₂H₄) and additional Si-H surface species. [, , , ] This process is key to obtaining a clean silicon surface for subsequent deposition steps. []
  • Oxidation: DES reacts with oxygen (O₂) to form silicon dioxide (SiO₂) films. [, , ] This reaction is significant for the deposition of SiO₂ for various applications, including gate dielectrics in transistors. [, ]
  • Reduction: In the presence of an iridium catalyst, DES acts as a reducing agent, converting secondary amides to secondary amines and imines. [] It can also reduce tertiary amides to amines with a cationic Ir(III) acetone complex or a neutral silyl trihydride Ir(V) complex. [] These reactions demonstrate its utility in organic synthesis. []
  • Silicon-Carbon Bond Formation: DES can participate in Pd-catalyzed silicon-aryl carbon bond formation, enabling the solid-phase synthesis of complex molecules like peptides. [, , ]

Mechanism of Action (in specific applications)

  • Atomic Layer Epitaxy (ALE): The self-limiting adsorption of DES on silicon surfaces at temperatures below 640 K makes it a suitable precursor for ALE of silicon. [] The sequential exposure of DES and other reactants allows precise control over the thickness and composition of the deposited film. []
  • SiC Film Deposition: In the low-pressure chemical vapor deposition (LPCVD) of SiC from DES, the growth rate is observed to vary linearly with flow rate and pressure, suggesting a surface reaction-limited mechanism. [] The activation energy for DES decomposition is relatively high (40 kcal/mol), leading to higher deposition temperatures. []
Physical and Chemical Properties Analysis
  • Physical State: Diethylsilane is a volatile liquid at room temperature. []
  • Boiling Point: 56°C []
  • Density: 0.69 g/mL []
  • Solubility: Insoluble in water, soluble in organic solvents []
  • Reactivity: Diethylsilane is readily oxidized by air and reacts with water. [] It is also pyrophoric, meaning it can ignite spontaneously in air. []
  • Spectroscopic Properties: DES exhibits characteristic infrared (IR) absorbances for its various functional groups, such as Si-H stretching, C-H stretching, and Si-C stretching vibrations. [, ] These features are crucial for identifying DES and its surface species using FTIR spectroscopy. [, ]
Applications
  • Semiconductor Industry:
    • SiC Deposition: DES is employed as a precursor in the LPCVD of amorphous SiC films. [] These films have applications in microelectronics as high-temperature semiconductors, hard coatings, and optical devices. [, ]
    • SiO₂ Deposition: DES is used to deposit SiO₂ films via LPCVD at relatively low temperatures (≤400°C). [, ] These films exhibit good conformality, low residual carbon concentration, and low residual stress, making them suitable for gate dielectrics in transistors and other applications. [, , ]
    • Atomic Layer Epitaxy (ALE): DES is a promising candidate for the ALE of silicon due to its self-limiting adsorption characteristics at temperatures below 640 K. [] This technique enables precise control over the thickness and composition of the deposited silicon films, which is crucial for advanced semiconductor device fabrication. []
  • Materials Science:
    • Organosilicon Thin Films: DES is utilized in the pulsed-plasma enhanced chemical vapor deposition of organosilicon thin films for low-k intermetal dielectric materials. [] These films possess desirable mechanical properties, including high hardness and modulus, due to their organic content and Si-O-Si linkages. []
  • Organic Synthesis:
    • Reduction of Amides: DES serves as a reducing agent in the iridium-catalyzed conversion of secondary amides to secondary amines and imines. [] It can also reduce tertiary amides to amines with appropriate iridium catalysts. [] These reactions highlight its potential in synthesizing various organic compounds. [, ]
    • Solid-Phase Synthesis: DES is employed in the Pd-catalyzed silicon-aryl carbon bond formation on solid-phase supports, allowing the synthesis of complex molecules like peptides. [, , ] This approach offers significant advantages in combinatorial chemistry and drug discovery. [, ]
  • Surface Science:
    • Surface Chemistry Studies: DES is utilized as a probe molecule to investigate the surface chemistry of various materials, particularly silicon and germanium. [, , , , , , ] These studies provide insights into the adsorption, decomposition, and desorption kinetics of DES on these surfaces, contributing to a deeper understanding of their surface properties. [, , , , , , ]

Safety and Hazards

Diethylsilane is a flammable and pyrophoric liquid, meaning it can ignite spontaneously in air. [] It is essential to handle DES with extreme caution and store it under inert conditions. [] Contact with skin and eyes can cause irritation. [] Inhalation can lead to respiratory tract irritation. [] Appropriate safety measures, including personal protective equipment and adequate ventilation, should be implemented when working with DES. []

Future Directions
  • Optimization of SiC and SiO₂ Deposition Processes: Further investigations into the LPCVD of SiC and SiO₂ from DES can lead to optimized deposition conditions for enhanced film quality, uniformity, and conformality. [, ]
  • Development of New Applications in ALE: Exploring the potential of DES in the ALE of other materials, such as germanium and silicon-germanium alloys, could pave the way for novel applications in advanced semiconductor devices. []
  • Exploration of New Synthetic Applications: Utilizing DES as a reducing agent or a precursor for silicon-carbon bond formation in other organic reactions could expand its utility in synthesizing valuable organic compounds. [, , ]
  • Detailed Mechanistic Studies: Further investigations into the adsorption and decomposition mechanisms of DES on various surfaces using advanced surface science techniques can provide valuable insights for tailoring its surface reactivity and improving its performance in various applications. [, , ]

Tetramethylsilane (TMS)

Compound Description: Tetramethylsilane (TMS) is an organosilicon compound with the formula Si(CH3)4. It is a widely used reagent in various chemical reactions and analytical techniques. TMS serves as a precursor for silicon carbide (SiC) deposition through chemical vapor deposition (CVD) processes. []

Di-t-Butylsilane (DTBS)

Compound Description: Di-t-butylsilane (DTBS) is another organosilicon compound, with the formula H2Si(C(CH3)3)2. Similar to diethylsilane, it serves as a single-source precursor for the low-pressure chemical vapor deposition (LPCVD) of silicon carbide (SiC) films. []

Diethylgermane (DEG)

Compound Description: Diethylgermane (DEG) is an organogermanium compound with the formula Ge(C2H5)2H2. It is structurally analogous to diethylsilane, with germanium replacing silicon as the central atom. DEG is investigated as a precursor for depositing germanium-containing materials. [, , ]

Ethylsilane (ES)

Compound Description: Ethylsilane (ES), with the formula C2H5SiH3, is another organosilicon compound studied for its adsorption behavior on silicon surfaces. []

Relevance: Ethylsilane, along with diethylsilane and diethylgermane, are compared for their adsorption kinetics on Si(111) 7×7 surfaces. While structurally similar, their initial reactive sticking coefficients differ, potentially due to the variation in the number of ethyl groups and their steric effects. []

Silicon Dioxide (SiO2)

Compound Description: Silicon dioxide (SiO2) is a common material used in microelectronics, particularly as a gate dielectric in transistors. It can be deposited using diethylsilane as a precursor through LPCVD methods. []

Relevance: SiO2 is a product formed during the decomposition of diethylsilane in the presence of oxygen. The quality and properties of the deposited SiO2 films, such as conformality, residual stress, and electrical properties, are influenced by the deposition parameters employed during the LPCVD process using diethylsilane. []

Properties

CAS Number

542-91-6

Product Name

(C2H5)2SiH2

Molecular Formula

C4H10Si

Molecular Weight

86.21 g/mol

InChI

InChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3

InChI Key

KZZFGAYUBYCTNX-UHFFFAOYSA-N

SMILES

CC[Si]CC

Canonical SMILES

CC[Si]CC

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